![molecular formula C11H12N2O B1271791 2-cyano-N-(4-ethylphenyl)acetamide CAS No. 340304-99-6](/img/structure/B1271791.png)
2-cyano-N-(4-ethylphenyl)acetamide
Overview
Description
“2-cyano-N-(4-ethylphenyl)acetamide” is a chemical compound with the empirical formula C11H12N2O . It has a molecular weight of 188.23 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “2-cyano-N-(4-ethylphenyl)acetamide” can be represented by the SMILES string CC(NC(CC#N)=O)C1=CC=C(CC)C=C1
. The InChI representation is 1S/C11H12N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14)
.
Physical And Chemical Properties Analysis
“2-cyano-N-(4-ethylphenyl)acetamide” is a solid compound . It has a molecular weight of 188.23 and an empirical formula of C11H12N2O .
Scientific Research Applications
Organic Synthesis
2-cyano-N-(4-ethylphenyl)acetamide: is a versatile intermediate in organic synthesis. It can undergo various chemical reactions due to the presence of both cyano and amide functional groups. These reactions include nucleophilic addition, cycloaddition, and substitution reactions, which are fundamental in constructing complex organic molecules. This compound is particularly useful in synthesizing heterocyclic compounds that are prevalent in many pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 2-cyano-N-(4-ethylphenyl)acetamide serves as a precursor for the synthesis of various biologically active molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, especially in the realm of anti-inflammatory and analgesic medications .
Safety and Hazards
properties
IUPAC Name |
2-cyano-N-(4-ethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPCNHCWVLPAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368314 | |
Record name | 2-cyano-N-(4-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)acetamide | |
CAS RN |
340304-99-6 | |
Record name | 2-cyano-N-(4-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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